![molecular formula C18H25N3O3 B2899345 tert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 876592-69-7](/img/structure/B2899345.png)
tert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “tert-Butyl 3-oxo-1-oxa-8-azaspiro [4.5]decane-8-carboxylate” is similar to the one you’re asking about . It has a molecular weight of 255.31 and its Inchi Code is 1S/C13H21NO4/c1-12 (2,3)18-11 (16)14-6-4-13 (5-7-14)8-10 (15)9-17-13/h4-9H2,1-3H3 .
Molecular Structure Analysis
The molecular structure of these types of compounds can be complex. For example, the compound “tert-butyl 3-oxo-1-oxa-8-azaspiro [4.5]decane-8-carboxylate” has a structure described by the Inchi Code 1S/C13H21NO4/c1-12 (2,3)18-11 (16)14-6-4-13 (5-7-14)8-10 (15)9-17-13/h4-9H2,1-3H3 .Physical And Chemical Properties Analysis
The compound “tert-butyl 3-oxo-1-oxa-8-azaspiro [4.5]decane-8-carboxylate” has a storage temperature of 2-8C and is a solid at room temperature . Another similar compound, “tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate”, has a density of 1.16g/cm3, a boiling point of 375.5°C at 760 mmHg, and a flashing point of 180.9°C .Wirkmechanismus
The mechanism of action of tert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate is not fully understood, but it is believed to involve its ability to interact with specific receptors or enzymes in the body. Studies have shown that this compound can interact with the adenosine receptor, which is involved in various physiological processes such as inflammation and pain. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anticancer agent. Furthermore, it has been shown to exhibit antibacterial activity against various strains of bacteria, indicating its potential as an antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using tert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate in lab experiments include its high yield of synthesis, relatively simple and cost-effective synthesis method, and its potential as a multifunctional agent. However, its limitations include the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of tert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, it may be beneficial to explore its potential as a drug delivery system due to its spirocyclic structure. Furthermore, it may be useful to investigate its potential as a scaffold for the development of novel therapeutic agents. Overall, the study of this compound holds great promise for the development of novel therapeutic agents with multifunctional properties.
Synthesemethoden
The synthesis of tert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate involves the condensation reaction of tert-butyl 4-oxopiperidine-1-carboxylate and 3-aminopyridine in the presence of acetic anhydride and triethylamine. The reaction proceeds smoothly under reflux conditions, and the final product is obtained after purification by column chromatography. This method offers a high yield of the product and is relatively simple and cost-effective.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its potential as an anti-inflammatory and analgesic agent due to its ability to inhibit the production of inflammatory cytokines. Furthermore, it has been studied for its potential as an antimicrobial agent, as it has been shown to exhibit significant antibacterial activity against various strains of bacteria.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 1-oxo-4-pyridin-3-yl-2,8-diazaspiro[4.5]decane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-17(2,3)24-16(23)21-9-6-18(7-10-21)14(12-20-15(18)22)13-5-4-8-19-11-13/h4-5,8,11,14H,6-7,9-10,12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMNWJRFJGAMES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CNC2=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

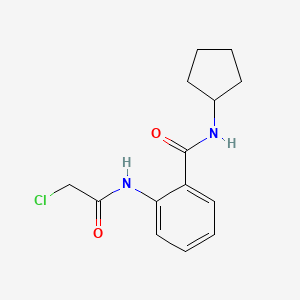
![ethyl 3-cyano-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2899265.png)
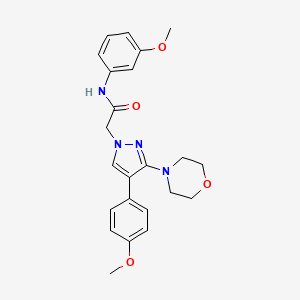
![2-{[6-(4-ethoxybenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2899267.png)
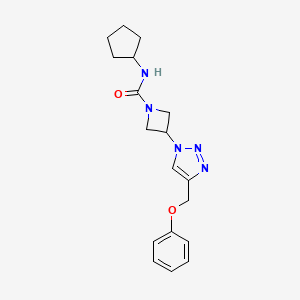
![4-[6-Ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2899269.png)
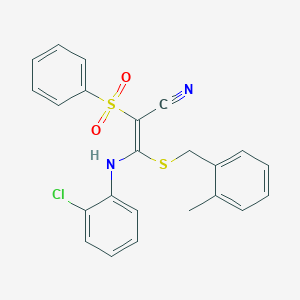
![1-[4-(3-Methylbenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2899271.png)
![2,6-difluoro-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2899272.png)
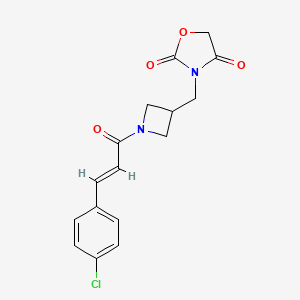
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2899276.png)
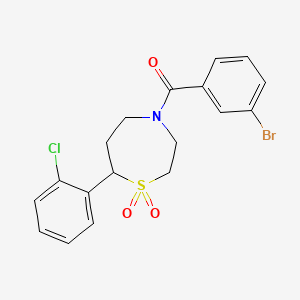
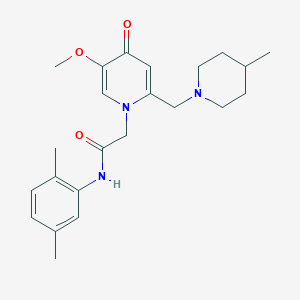
![1-[2-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(4-methylphenyl)urea](/img/structure/B2899284.png)